
Formic acid;3-(oxolan-2-yloxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;3-(oxolan-2-yloxy)propan-1-ol is a chemical compound with the molecular formula C8H16O5. It is known for its unique structure, which includes a formic acid group and an oxolan-2-yloxy group attached to a propan-1-ol backbone. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;3-(oxolan-2-yloxy)propan-1-ol typically involves the reaction of formic acid with 3-(oxolan-2-yloxy)propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified through distillation or crystallization techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid;3-(oxolan-2-yloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Formic acid;3-(oxolan-2-yloxy)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which formic acid;3-(oxolan-2-yloxy)propan-1-ol exerts its effects involves interactions with molecular targets and pathways within biological systems. The formic acid group can participate in hydrogen bonding and electrostatic interactions, while the oxolan-2-yloxy group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.
Comparaison Avec Des Composés Similaires
Formic acid;3-(oxolan-2-yloxy)propan-1-ol can be compared with other similar compounds, such as:
Formic acid;3-(oxolan-3-yloxy)propan-1-ol: This compound has a similar structure but with a different position of the oxolan group.
Formic acid;3-(tetrahydro-2-furanyloxy)propan-1-ol: This compound features a tetrahydrofuran ring instead of an oxolan ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
142095-23-6 |
|---|---|
Formule moléculaire |
C8H16O5 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
formic acid;3-(oxolan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C7H14O3.CH2O2/c8-4-2-6-10-7-3-1-5-9-7;2-1-3/h7-8H,1-6H2;1H,(H,2,3) |
Clé InChI |
GONIHFXBNPMMCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)OCCCO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



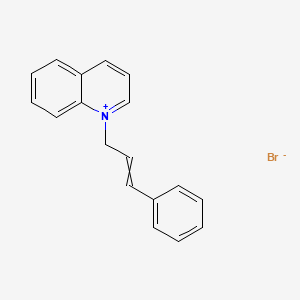
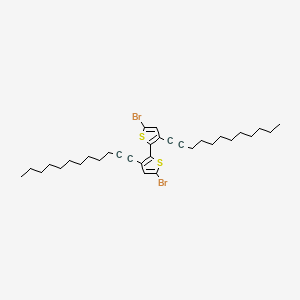

![6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12549015.png)
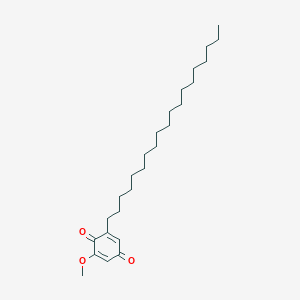
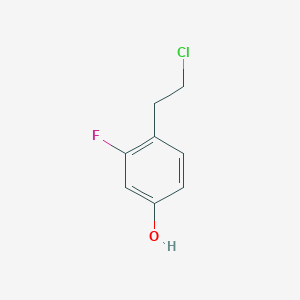
![Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-](/img/structure/B12549028.png)
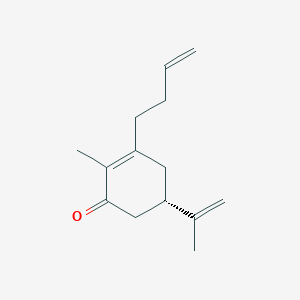

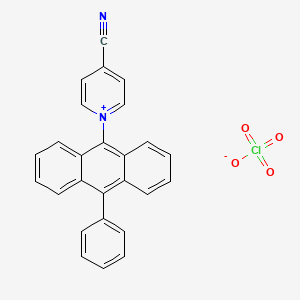
![1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one](/img/structure/B12549045.png)
![Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate](/img/structure/B12549050.png)
![2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B12549051.png)
